甘特雷斯 ES 425

描述

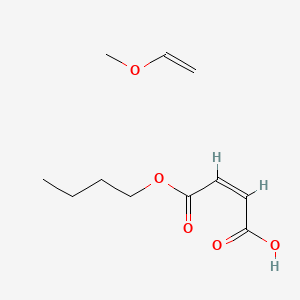

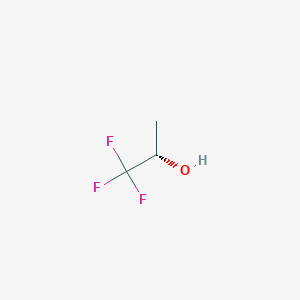

2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene (also known as 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene) is an organic compound that is used in various scientific, medical, and industrial applications. It is a polymer composed of two monomers, 2Z-monobutyl ester and methoxyethene. This compound has been studied extensively due to its unique properties and potential applications in a variety of fields.

作用机制

Target of Action

Gantrez ES 425, also known as 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene or (Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene, is primarily targeted towards personal care products . It is designed to interact with the surface of the skin or hair, forming a clear film that exhibits tack-free adhesion, excellent substantivity, and moisture resistance .

Mode of Action

The interaction of Gantrez ES 425 with its targets involves the formation of a clear, glossy film on the surface of the skin or hair . This film exhibits tack-free adhesion, meaning it sticks to the skin or hair without a sticky or tacky feel . The film also has excellent substantivity, which means it has a strong affinity for the skin or hair and can resist being washed off .

Pharmacokinetics

Given its use in personal care products and its film-forming properties, it can be inferred that gantrez es 425 likely remains on the surface of the skin or hair, rather than being absorbed into the body .

Result of Action

The primary result of Gantrez ES 425’s action is the formation of a clear, glossy film on the surface of the skin or hair . This film exhibits tack-free adhesion, excellent substantivity, and moisture resistance, which can enhance the appearance and feel of the skin or hair .

Action Environment

The action of Gantrez ES 425 can be influenced by environmental factors such as the presence of other ingredients in a personal care product formulation . For example, the properties and solubility of the film formed by Gantrez ES 425 can be modified by the type and degree of neutralization, allowing for formulation across product lines from regular hold to super hold and from a natural, soft feel to a firmer, harder holding finish .

实验室实验的优点和局限性

2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene has several advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to form stable nanostructures, which can be used for various applications. Additionally, it is relatively easy to synthesize and purify, and the reaction can be carried out in a relatively short amount of time. However, it is important to note that the reaction is sensitive to temperature and pressure changes, and can be difficult to control.

未来方向

The potential future directions for 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene are numerous. One potential direction is to further study its potential applications in drug delivery systems, as well as in tissue engineering. Additionally, further research could be done to better understand its mechanism of action and potential effects on biochemical and physiological processes. Finally, it could be studied for its potential use in the production of biodegradable plastics and other materials.

科学研究应用

甘特雷斯 ES 425:科学研究应用的综合分析

个人护理产品: this compound 用于个人护理用品,因为它能够形成透明、无粘性的薄膜,提供出色的粘附性、持久性和防潮性。 这使其成为需要持久耐用且防潮的产品的理想选择 .

头发造型聚合物: 在头发护理中,this compound 是一种多功能的定型剂和造型聚合物。 它专门为发胶设计,使造型师和消费者能够创造艺术造型、使用卷发器/直发器制作特殊效果、增加蓬松感和喷雾造型、以及打造雕塑般的造型 .

药物递送系统: this compound 已被探索其在药物递送系统中的潜力。 它已被用于稳定负载抗血管生成药物(如塞拉明和贝伐单抗)的人血清白蛋白纳米颗粒,在减少炎症和纤维化方面显示出比游离贝伐单抗更有效的结果 .

属性

IUPAC Name |

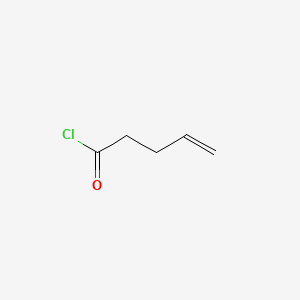

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4.C3H6O/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-4-2/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3/b5-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMKVFQYONGBPV-MKWAYWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)O.COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)O.COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-68-0 | |

| Record name | Methyl vinyl ether-monobutyl maleate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25119-68-0 | |

| Record name | Gantrez ES 425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-butyl ester, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)